Salbutamol-D9 acetate
CAS No.: 1781417-68-2
Cat. No.: VC0196503
Molecular Formula: C13D9H12NO3C2H4O2
Molecular Weight: 308.42
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1781417-68-2 |
---|---|
Molecular Formula | C13D9H12NO3C2H4O2 |
Molecular Weight | 308.42 |
Structural Characteristics
Molecular Composition and Physical Properties
Salbutamol-D9 acetate features a complex molecular structure characterized by a tertiary butyl group attached to a phenolic moiety and an acetate group. The presence of nine deuterium atoms distinguishes it from its non-deuterated counterpart while maintaining similar chemical reactivity. The molecular weight of Salbutamol-D9 acetate is approximately 308.42 g/mol, slightly higher than non-deuterated salbutamol acetate due to the mass difference between hydrogen and deuterium atoms.
Table 2.1: Physical Properties of Salbutamol-D9 Acetate
Property | Value |
---|---|
Molecular Weight | Approximately 308.42 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in water and polar organic solvents |
Melting Point | Similar to non-deuterated salbutamol acetate |
Stability | Stable under normal laboratory conditions |
Deuterium Incorporation | 9 deuterium atoms |
Pharmacological Properties
Mechanism of Action
Salbutamol-D9 acetate functions similarly to salbutamol by acting as a beta-2 adrenergic receptor agonist. Upon binding to beta-2 receptors on bronchial smooth muscle cells, it activates adenylate cyclase, which converts adenosine triphosphate into cyclic adenosine monophosphate (cAMP). This increase in cAMP levels leads to relaxation of bronchial smooth muscles, facilitating bronchodilation and alleviating symptoms associated with asthma and chronic obstructive pulmonary disease.
Receptor Binding Affinities
While Salbutamol-D9 acetate maintains similar pharmacological properties to salbutamol, it is important to note the specific receptor binding characteristics of the parent compound. Salbutamol exhibits selective binding to beta-2 adrenergic receptors with a dissociation constant (Kd) of 759 nM in radioligand binding assays using CHO cells expressing the human receptor . This selectivity extends to preferential binding to beta-2 adrenergic receptors over beta-1 and beta-3 receptors, with Kd values of 46.8 μM and 21.9 μM, respectively .
Table 3.1: Receptor Binding Affinities of Salbutamol
Receptor Type | Dissociation Constant (Kd) |
---|---|
β2-Adrenergic | 759 nM |
β1-Adrenergic | 46.8 μM |
β3-Adrenergic | 21.9 μM |
Pharmacodynamic Effects
The pharmacodynamic effects of salbutamol, which are expected to be largely maintained in the deuterated form, include significant bronchodilatory activity in various experimental models. In anesthetized guinea pigs, salbutamol at doses of 25-50 μg/kg administered intravenously has been shown to reduce acetylcholine-induced bronchospasm . Additionally, salbutamol reduces the response of bronchial muscle to efferent vagal stimulation in anesthetized cats and dogs when administered at doses ranging from 1 to 2.5 and 10 to 20 μg/kg, respectively .
In equine models, nebulized salbutamol has demonstrated efficacy in reducing transpulmonary pressure in horses with recurrent airway obstruction, with an EC50 value of 39.7 μg . These pharmacodynamic properties highlight the therapeutic potential of salbutamol and provide context for understanding the applications of its deuterated counterpart in research and analysis.
Research Applications
Use as an Internal Standard in Analytical Chemistry
The primary application of Salbutamol-D9 acetate is as an internal standard for the quantification of salbutamol by GC-MS or LC-MS techniques . The use of deuterated internal standards is a well-established approach in analytical chemistry, particularly for quantitative analysis using mass spectrometry. The deuterated compound co-elutes with the analyte but can be distinguished by its different mass-to-charge ratio in the mass spectrum, allowing for accurate quantification even in complex matrices.
Internal standards are particularly valuable in compensating for variations in sample preparation, extraction efficiency, and instrument response. By adding a known amount of Salbutamol-D9 acetate to samples before processing, analysts can normalize results based on the recovery of the internal standard, leading to more accurate and precise quantification of salbutamol.
Applications in Pharmacokinetic and Metabolic Studies
In addition to its role as an internal standard, Salbutamol-D9 acetate serves as a valuable tool in pharmacokinetic and metabolic studies of salbutamol. The deuterium labeling allows researchers to track the fate of the compound within biological systems, providing insights into metabolic pathways and drug interactions. This application is particularly important in understanding how salbutamol is processed in the body, which can inform dosing strategies and help identify potential drug interactions.
By using mass spectrometry to distinguish between deuterated and non-deuterated forms, researchers can differentiate between administered Salbutamol-D9 and endogenous or previously administered non-deuterated salbutamol. This capability is invaluable in clinical studies, drug development, and regulatory assessments.
Food and Environmental Analysis
Salbutamol-D9 acetate plays a crucial role in the analysis of salbutamol residues in food and environmental samples . Salbutamol is sometimes used in veterinary medicine, and its presence in food products is strictly regulated in many countries. Accurate detection and quantification of salbutamol residues are essential for ensuring compliance with regulatory limits and maintaining public health and safety.
Analytical Methods and Techniques
Mass Spectrometry Applications
The primary analytical technique employed with Salbutamol-D9 acetate is mass spectrometry, typically coupled with chromatographic separation methods. In GC-MS applications, the compound may require derivatization to enhance volatility and thermal stability. LC-MS applications generally offer the advantage of analyzing the compound directly without derivatization, which can simplify sample preparation and reduce potential sources of error.
The mass spectral characteristics of Salbutamol-D9 acetate include a molecular ion that is 9 mass units higher than that of non-deuterated salbutamol, reflecting the presence of nine deuterium atoms. This mass difference is sufficient to prevent isotopic overlap between the analyte and internal standard, ensuring accurate quantification.
Sample Preparation and Analysis Protocols
Sample preparation for the analysis of salbutamol using Salbutamol-D9 acetate as an internal standard typically involves several key steps:
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Addition of a known amount of Salbutamol-D9 acetate to the sample before processing
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Extraction of both the analyte and internal standard from the matrix
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Potential clean-up steps to remove interfering compounds
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Chromatographic separation, typically by GC or LC
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Detection and quantification by mass spectrometry
The specific protocols vary depending on the sample matrix (e.g., biological fluids, tissue, food, environmental samples) and the sensitivity requirements of the analysis. Optimization of these procedures is essential for achieving accurate and reliable results.
Product Form | Catalog Number | Quantity | Provider | Application |
---|---|---|---|---|
D9-Salbutamol acetate solution | 690817 | 1×1 mL | HPC Standards GmbH | Analytical reference standard |
Salbutamol-d9 (acetate) | Not specified | Not specified | Evita Chem | Research and analytical applications |
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